molecular formula C11H11F3O2 B1396040 4-(4,4,4-Trifluorobutoxy)benzaldehyde CAS No. 280776-44-5

4-(4,4,4-Trifluorobutoxy)benzaldehyde

Cat. No. B1396040
M. Wt: 232.2 g/mol
InChI Key: CJSATUYAABUQSB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-(4,4,4-Trifluorobutoxy)benzaldehyde involves a reaction with triphenylphosphine and diethylazodicarboxylate in dichloromethane at 0 - 20℃ . The reaction is carried out in an inert atmosphere for about 3 hours . The solvent is then removed in vacuo and the residue is purified by silica gel chromatography .


Molecular Structure Analysis

The InChI code for 4-(4,4,4-Trifluorobutoxy)benzaldehyde is 1S/C11H11F3O2/c12-11(13,14)6-1-7-16-10-4-2-9(8-15)3-5-10/h2-5,8H,1,6-7H2 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

4-(4,4,4-Trifluorobutoxy)benzaldehyde has a molecular weight of 232.2 g/mol. It is recommended to be stored at a temperature of 28 C .

Scientific Research Applications

1. Applications in Solid Phase Organic Synthesis

4-(4,4,4-Trifluorobutoxy)benzaldehyde and its derivatives are explored in the context of solid-phase organic synthesis. Studies like those by Swayze (1997) have shown that benzaldehyde derivatives can be used as linkers in this field. These linkers, upon reductive amination, yield secondary amines which can then be transformed into various derivatives, including ureas and sulfonamides. This process highlights the versatility of benzaldehyde derivatives in synthetic chemistry, particularly for the efficient synthesis of complex molecules.

2. In Polymer Synthesis and Fluorescent Materials

The study by Neilson et al. (2008) demonstrates the use of a benzaldehyde derivative, 4-(Trifluorovinyloxy)benzaldehyde, in the synthesis of novel polymers. These polymers are characterized by high molecular weight, excellent thermal stability, and significant fluorescence in both solution and thin film forms. This finding is crucial for developing new materials with potential applications in optics, electronics, and material science.

3. Catalysis and Chemical Transformations

In catalysis, benzaldehyde derivatives play a significant role. For example, Chen, Ozturk, & Sorensen (2017) explored the Pd-catalyzed ortho C-H hydroxylation of benzaldehydes. This type of catalytic reaction is essential for creating specific molecular structures in organic synthesis, demonstrating the utility of benzaldehyde derivatives in facilitating complex chemical transformations.

4. Synthesis of High-Value Chemicals

Benzaldehyde and its derivatives are critical in synthesizing high-value chemicals like benzaldehyde itself, which has widespread applications. As noted by Takakura, Ono, Danjo, & Nozaki (2022), benzaldehyde is an essential compound with applications in the food industry due to its almond-like aroma. The enzymatic production process from L-phenylalanine highlights the potential for green and sustainable manufacturing methods in the chemical industry.

5. Photocatalysis and Environmental Applications

In environmental applications, benzaldehyde derivatives are used in photocatalysis, as seen in the work by Wu, An, & Song (2020). They developed a photocatalyst for benzyl alcohol photo-oxidation to produce benzaldehyde, showcasing the potential of these derivatives in creating environmentally friendly synthetic processes.

6. Molecular Docking and Pharmaceutical Applications

Furthermore, benzaldehyde derivatives are valuable in molecular docking studies, as shown by Ghalla, Issaoui, Bardak, & Atac (2018). They provide insights into the molecular interactions and electronic properties of these compounds, which are crucial for pharmaceutical applications and understanding enzyme inhibition mechanisms.

Safety And Hazards

The safety data sheet (SDS) for 4-(4,4,4-Trifluorobutoxy)benzaldehyde suggests avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . It also recommends wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-(4,4,4-trifluorobutoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)6-1-7-16-10-4-2-9(8-15)3-5-10/h2-5,8H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSATUYAABUQSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4,4,4-Trifluorobutoxy)benzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 4-hydroxybenzaldehyde (20 g, 164 mmol) and 4,4,4-trifluorobutan-1-ol (25 g, 195 mmol) in anhydrous CH2Cl2 (500 mL) at 0° C. under Ar was added a solution of PPh3 (51.5 g, 196 mmol) in CH2Cl2 (200 mL) over 15 min, and then DIAD (36.4 g, 180 mmol) in anhydrous CH2Cl2 (150 mL) was added dropwise. The mixture was stirred at 0° C. for 0.5 h. The reaction was warmed to rt and stirred for another 3 h. The solvent was removed in vacuo and the residue was triturated with CH2Cl2 three times to remove insoluble solids. The combined CH2Cl2 washings were concentrated and the residue was purified by silica gel chromatography (330 g silica gel, eluted with EtOAc in hexanes) to provide Intermediate 2A (27 g, 71%) as a light brown oil. LCMS Anal. Calc'd for C11H11F3O2 232.20, found [M+H] 233.0.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
36.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
71%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Kempson, X Hou, JH Sun, M Wong… - … Process Research & …, 2022 - ACS Publications
This paper describes the efficient scale-up synthesis of 1 (BMS-963272) which relies upon a highly selective Mannich-type alkylation strategy to stereospecifically install a quaternary …
Number of citations: 3 pubs.acs.org
W Meng, R Brigance, J Mignone… - Journal of Medicinal …, 2023 - ACS Publications
A series of dihydropyridinone (DHP) compounds was prepared and evaluated for MGAT2 activity. The efforts led to the identification of novel tetrazolones with potent MGAT2 inhibitory …
Number of citations: 3 pubs.acs.org

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